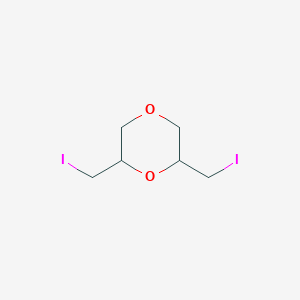

trans-2,6-Bis(iodomethyl)-1,4-dioxane

Description

Historical Context and Evolution of Dioxane Derivatives Research

The parent compound, 1,4-dioxane (B91453), was first synthesized in 1863. itrcweb.orgitrcweb.org Its commercial production began on a small scale in 1929, with a significant increase in the mid-20th century. itrcweb.orgitrcweb.org Initially, its primary application was as a solvent and, most notably, as a stabilizer for chlorinated solvents like 1,1,1-trichloroethane. itrcweb.orgwikipedia.orgslenvironment.com This widespread industrial use inadvertently led to its emergence as an environmental contaminant, prompting extensive research into its properties and fate in the environment. nih.gov

The research on dioxane derivatives evolved from understanding the fundamental properties of the parent ring to exploring the synthesis and application of its substituted analogues. thieme-connect.dethieme.de Scientists began to recognize that incorporating substituents onto the 1,4-dioxane scaffold could impart novel chemical and physical properties, opening avenues for new applications. thieme-connect.dethieme.de This led to the development of various synthetic methodologies aimed at creating functionalized dioxanes, transforming the perception of the dioxane moiety from a simple solvent to a useful chemotype in drug discovery and materials science. thieme-connect.dethieme.de

Significance of Functionalized Ethers in Contemporary Organic Synthesis

Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups, are a fundamental class of organic compounds. masterorganicchemistry.com While often regarded as relatively unreactive and used as solvents, functionalized ethers, particularly cyclic ethers, are indispensable in modern organic synthesis. solubilityofthings.comchemistrytalk.org Their frameworks are present in a vast number of biologically active natural products and pharmaceutical compounds. nih.govrsc.org

The significance of functionalized ethers lies in their ability to:

Act as versatile building blocks: The ether linkage can be incorporated into complex molecular architectures, and the substituents provide handles for further chemical transformations. nih.govfiveable.me

Influence molecular conformation: The cyclic nature of ethers like dioxane restricts conformational flexibility, which can be advantageous in designing molecules with specific three-dimensional shapes for biological targeting. thieme-connect.de

Modulate physicochemical properties: The inclusion of an ether oxygen atom can alter properties such as solubility, polarity, and hydrogen-bonding capacity, which is crucial in drug design to improve pharmacokinetics. thieme.delabinsights.nl

Serve as key intermediates: Highly reactive cyclic ethers, such as epoxides, are valuable intermediates that can undergo ring-opening reactions to introduce new functional groups and build molecular complexity. fiveable.meresearchgate.net

Crown ethers, a specific class of cyclic polyethers, are renowned for their ability to selectively bind cations, finding applications in phase-transfer catalysis and the development of sensors and novel materials. labinsights.nlresearchgate.net This highlights the diverse roles that functionalized ethers play, extending far beyond their use as simple solvents. solubilityofthings.com

Positioning of trans-2,6-Bis(iodomethyl)-1,4-dioxane within Heterocyclic Compound Research

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are a cornerstone of organic chemistry, constituting more than half of all known organic compounds. nih.gov Within this vast field, oxygen-containing heterocycles like 1,4-dioxane hold a prominent place. rsc.org

This compound is a specific, symmetrically substituted derivative. Its key features position it as a valuable research compound:

The 1,4-Dioxane Core: Provides a stable, six-membered heterocyclic scaffold. fiveable.me

The Iodomethyl Groups: The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group. This high reactivity is the most significant feature, positioning the molecule as a potent bifunctional alkylating agent.

This combination of a stable core and highly reactive functional groups makes it an ideal starting material for synthesizing more complex molecules. It serves as a linchpin for creating larger structures, such as macrocycles or polymers, through reactions that replace the iodine atoms.

Overview of Research Trajectories for Iodomethyl-Substituted Dioxanes

Research involving iodomethyl-substituted dioxanes, including the trans-2,6 isomer, primarily focuses on their utility as synthetic intermediates. The high reactivity of the iodomethyl groups allows for facile nucleophilic substitution reactions. This opens up several research avenues:

Synthesis of Novel Macrocycles and Crown Ethers: One of the most promising applications is in the synthesis of larger ring systems. By reacting this compound with di-nucleophiles (compounds with two nucleophilic sites), chemists can construct novel macrocyclic and polycyclic ethers. These structures are of great interest for their potential as host molecules in supramolecular chemistry, similar to crown ethers.

Development of Functional Polymers: The bifunctional nature of the molecule allows it to act as a monomer or a cross-linking agent in polymerization reactions, leading to new materials with tailored properties.

Creation of Pharmaceutical Scaffolds: The dioxane ring is a recognized scaffold in medicinal chemistry. thieme-connect.dethieme.de Using this compound as a starting point, researchers can synthesize libraries of new compounds for biological screening by introducing various functionalities through substitution of the iodine atoms.

The research trajectory is thus heavily skewed towards synthetic applications, leveraging the compound's predictable reactivity to build molecular complexity and explore the properties of the resulting novel structures.

Compound Data

Below are tables detailing some of the known properties of this compound.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 56127-59-4 |

| Molecular Formula | C₆H₁₀I₂O₂ |

| Molecular Weight | 367.95 g/mol |

Structure

3D Structure

Properties

CAS No. |

6962-99-8 |

|---|---|

Molecular Formula |

C6H10I2O2 |

Molecular Weight |

367.95 g/mol |

IUPAC Name |

2,6-bis(iodomethyl)-1,4-dioxane |

InChI |

InChI=1S/C6H10I2O2/c7-1-5-3-9-4-6(2-8)10-5/h5-6H,1-4H2 |

InChI Key |

UYISQIRJYDOWOR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(CO1)CI)CI |

Origin of Product |

United States |

Synthetic Methodologies for Trans 2,6 Bis Iodomethyl 1,4 Dioxane

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of trans-2,6-bis(iodomethyl)-1,4-dioxane points to trans-2,6-bis(hydroxymethyl)-1,4-dioxane as a key precursor. The carbon-iodine bonds can be envisioned as being formed through the nucleophilic substitution of the corresponding diol or a derivative thereof. This diol precursor, in turn, can be conceptually derived from the cyclodimerization of a three-carbon synthon such as glycidol (B123203) (2,3-epoxy-1-propanol).

Retrosynthetic Pathway:

Target Molecule: this compound

Key Precursor: trans-2,6-Bis(hydroxymethyl)-1,4-dioxane

Starting Material Synthon: Glycidol

The stereoselective synthesis of the trans-diol precursor is a critical step in this pathway, as the stereochemistry of the final product is dictated by the arrangement of the hydroxymethyl groups on the dioxane ring.

Direct Iodomethylation Strategies

Direct iodomethylation strategies focus on the conversion of the hydroxyl groups of trans-2,6-bis(hydroxymethyl)-1,4-dioxane into iodomethyl groups in a single synthetic operation.

Nucleophilic Substitution Approaches on Precursor Substrates

The most common and effective method for this transformation is the Appel reaction. wikipedia.orgyoutube.com This reaction utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂) to convert primary and secondary alcohols into the corresponding alkyl iodides. commonorganicchemistry.comnrochemistry.comorganic-chemistry.org The reaction proceeds via an alkoxyphosphonium iodide intermediate, which then undergoes nucleophilic attack by an iodide ion in an Sₙ2 fashion, leading to inversion of configuration at the stereocenter. nrochemistry.com For a primary diol like trans-2,6-bis(hydroxymethyl)-1,4-dioxane, this reaction is expected to proceed smoothly to afford the desired diiodide.

A typical procedure involves treating the diol with a pre-formed complex of triphenylphosphine and iodine in an aprotic solvent like dichloromethane (B109758) (DCM) or acetonitrile (B52724). Imidazole is often added to the reaction mixture to act as a base, neutralizing the HI generated during the reaction and improving yields. commonorganicchemistry.comnrochemistry.com

Table 1: Reagents and Conditions for Appel Reaction

| Reagent/Condition | Role |

| Triphenylphosphine (PPh₃) | Activates the alcohol by forming a good leaving group. |

| Iodine (I₂) | Source of the iodide nucleophile and reacts with PPh₃. |

| Imidazole | Acts as a base to neutralize acidic byproducts. |

| Aprotic Solvent (e.g., DCM) | Provides a suitable reaction medium. |

| Temperature | Typically carried out at 0 °C to room temperature. |

Radical-Mediated Iodomethylation Reactions

While radical-mediated iodination methods exist, they are less commonly employed for the conversion of primary alcohols to alkyl iodides compared to nucleophilic substitution methods. These reactions often require specific initiators and can sometimes lead to side products, making them less ideal for the clean synthesis of this compound.

Indirect Synthetic Pathways involving Halogen Exchange

An alternative to direct iodination is a two-step process involving the synthesis of a di-chloro or di-bromo intermediate, followed by a halogen exchange reaction. The Finkelstein reaction is the classic method for this transformation, where an alkyl chloride or bromide is converted to an alkyl iodide by treatment with an excess of an alkali metal iodide, typically sodium iodide (NaI), in a solvent where the sodium iodide is soluble but the resulting sodium chloride or bromide is not, such as acetone. This precipitation drives the equilibrium towards the formation of the alkyl iodide.

This indirect pathway would first involve the conversion of trans-2,6-bis(hydroxymethyl)-1,4-dioxane to trans-2,6-bis(chloromethyl)-1,4-dioxane or the corresponding dibromide. The synthesis of the dichloro derivative can be achieved from the cyclodimerization of epichlorohydrin. elsevierpure.com Following the synthesis of the di-chloro or di-bromo precursor, the Finkelstein reaction can be employed to yield this compound.

Stereoselective Synthesis of the trans-Diastereomer

The crucial step for obtaining the final product with the correct stereochemistry is the synthesis of the trans-2,6-bis(hydroxymethyl)-1,4-dioxane precursor. The dimerization of glycidol is a potential route to this precursor. The stereochemical outcome of this dimerization can be influenced by the reaction conditions, including the choice of catalyst and solvent. While both cis and trans isomers are possible, specific conditions can favor the formation of the thermodynamically more stable trans isomer, where the bulky hydroxymethyl groups are in a pseudo-equatorial position, minimizing steric hindrance. Ab initio studies on glycidol dimers provide insights into the relative stabilities of different diastereomeric conformations. nih.gov

Optimization of Reaction Conditions and Yields

For the direct iodination via the Appel reaction, optimization would involve adjusting the stoichiometry of the reagents (triphenylphosphine, iodine, and imidazole), reaction temperature, and reaction time to maximize the yield of the diiodide and minimize the formation of byproducts such as triphenylphosphine oxide. The purification process typically involves a work-up to remove the triphenylphosphine oxide, followed by column chromatography.

In the case of the indirect pathway, the optimization of the Finkelstein reaction would focus on the choice of solvent to ensure the precipitation of the sodium halide byproduct, the concentration of sodium iodide, and the reaction temperature to drive the equilibrium towards the desired product.

Table 2: Comparison of Synthetic Pathways

| Synthetic Pathway | Advantages | Disadvantages | Key Considerations |

| Direct Iodomethylation | Fewer synthetic steps. | Stoichiometric amounts of triphenylphosphine are required. | Efficient removal of triphenylphosphine oxide byproduct. |

| Indirect Halogen Exchange | Avoids the use of triphenylphosphine. | Requires an additional synthetic step to form the di-halo precursor. | Solubility of sodium halides in the reaction solvent. |

Purification and Isolation Techniques for Academic Research

In a research setting, the purification of this compound would likely involve a combination of the following techniques to separate it from starting materials, reagents, and potential side-products, including the cis-isomer.

Initial Work-up: Following synthesis, a typical work-up procedure would be employed to isolate the crude product. This often involves quenching the reaction mixture, followed by extraction with an organic solvent. The organic layer would then be washed with aqueous solutions to remove water-soluble impurities and subsequently dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate. The solvent would then be removed under reduced pressure to yield the crude product.

Column Chromatography: To separate the trans-isomer from other organic impurities and potentially the cis-isomer, column chromatography is a powerful and commonly used technique. The choice of stationary phase and eluent system is critical for achieving good separation.

Stationary Phase: Silica gel is a common choice for the purification of moderately polar organic compounds. Due to the presence of ether and iodide functionalities, this compound is expected to have moderate polarity.

Eluent System: A solvent system of increasing polarity is typically used. A common starting point would be a mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. The optimal ratio would be determined by thin-layer chromatography (TLC) to achieve a good separation between the desired product and impurities.

The fractions collected from the column would be analyzed by TLC to identify those containing the pure trans-isomer. These fractions would then be combined, and the solvent evaporated to yield the purified product.

Recrystallization: Recrystallization is a highly effective method for purifying solid compounds to obtain a high degree of purity. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Solvent Selection: The ideal recrystallization solvent would dissolve the crude this compound sparingly at room temperature but completely at an elevated temperature. Potential solvents could include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), or a mixed solvent system (e.g., hexane/ethyl acetate). The choice would be determined experimentally by testing the solubility of small amounts of the crude product in various solvents.

Procedure: The crude solid would be dissolved in a minimal amount of the hot solvent to form a saturated solution. The solution would then be allowed to cool slowly and undisturbed, promoting the formation of well-defined crystals of the pure compound, while impurities remain in the mother liquor. The crystals would then be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

The table below summarizes hypothetical purification parameters based on general principles for similar compounds.

| Purification Technique | Stationary/Mobile Phase or Solvent System | Expected Outcome |

| Column Chromatography | Stationary Phase: Silica Gel | Separation of the trans-isomer from non-polar and highly polar impurities, as well as potential separation from the cis-isomer. |

| Mobile Phase (Eluent): Hexane/Ethyl Acetate gradient | ||

| Recrystallization | Solvent: Ethanol or Ethyl Acetate/Hexane | Removal of soluble impurities, leading to a highly crystalline and pure final product. |

Characterization: The purity of the isolated this compound would be confirmed using various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis, to ensure it meets the stringent requirements for academic research.

Chemical Reactivity and Transformation Pathways of Trans 2,6 Bis Iodomethyl 1,4 Dioxane

Nucleophilic Substitution Reactions at the Iodomethyl Centers

The core reactivity of trans-2,6-bis(iodomethyl)-1,4-dioxane is centered on the two iodomethyl (-CH₂I) groups. Iodine is an excellent leaving group due to the weak carbon-iodine bond and the stability of the resulting iodide anion (I⁻). This makes the methylene (B1212753) carbons highly electrophilic and susceptible to attack by a wide variety of nucleophiles. As a bis-functionalized molecule, it is an ideal building block for synthesizing macrocyclic structures and other complex molecules through double substitution reactions.

Displacement by Nitrogen-Containing Nucleophiles

Primary and secondary amines, as well as diamines, are effective nitrogen-containing nucleophiles that readily react with alkyl iodides. In reactions with this compound, these nucleophiles are expected to displace the iodide ions to form new carbon-nitrogen bonds. The use of a suitable base, such as potassium carbonate or a non-nucleophilic organic base like triethylamine, is typically required to neutralize the hydroiodic acid (HI) generated during the reaction.

When reacting with diamines or other bis-nitrogen nucleophiles under high-dilution conditions, this compound serves as a precursor for the synthesis of nitrogen-containing macrocycles, such as aza-crown ethers or cryptands. The stoichiometry of the reactants plays a crucial role in determining the product outcome, with a 1:1 molar ratio favoring macrocyclization over polymerization.

Table 1: Predicted Products from Reactions with Nitrogen Nucleophiles

| Nucleophile | Predicted Product Type | Reaction Conditions |

|---|---|---|

| Ammonia | 2,6-Bis(aminomethyl)-1,4-dioxane | Excess ammonia |

| Primary Amine (R-NH₂) | 2,6-Bis[(alkylamino)methyl]-1,4-dioxane | Base (e.g., K₂CO₃), Solvent (e.g., ACN, DMF) |

Displacement by Oxygen-Containing Nucleophiles

Oxygen-containing nucleophiles, such as alkoxides, phenoxides, and the conjugate bases of diols, are expected to react efficiently with this compound. These reactions lead to the formation of ether linkages. Similar to reactions with amines, a base is necessary to deprotonate the alcohol or phenol (B47542) starting materials to generate the more potent nucleophilic alkoxide or phenoxide.

The reaction with bis-nucleophiles like ethylene (B1197577) glycol or catechol (1,2-dihydroxybenzene) is a foundational method for the synthesis of crown ethers and other oxygen-containing macrocycles. The trans configuration of the starting material influences the stereochemistry of the resulting macrocyclic products.

Table 2: Predicted Products from Reactions with Oxygen Nucleophiles

| Nucleophile | Predicted Product Type | Reaction Conditions |

|---|---|---|

| Alkoxide (RO⁻) | 2,6-Bis[(alkoxy)methyl]-1,4-dioxane | Aprotic solvent (e.g., THF, DMF) |

| Phenoxide (ArO⁻) | 2,6-Bis[(phenoxy)methyl]-1,4-dioxane | Aprotic solvent (e.g., DMF) |

Displacement by Sulfur-Containing Nucleophiles

Sulfur nucleophiles, such as thiolates (RS⁻) and thiophenoxides (ArS⁻), are particularly reactive towards primary alkyl iodides due to the high polarizability and "softness" of sulfur. These reactions result in the formation of thioethers. The reactions are typically fast and can be carried out under mild conditions.

Using dithiols as the nucleophilic partner allows for the synthesis of thia-macrocycles. These sulfur-containing macrocycles are of interest for their unique metal-ion binding properties and applications in coordination chemistry.

Table 3: Predicted Products from Reactions with Sulfur Nucleophiles

| Nucleophile | Predicted Product Type | Reaction Conditions |

|---|---|---|

| Thiolate (RS⁻) | 2,6-Bis[(alkylthio)methyl]-1,4-dioxane | Aprotic solvent (e.g., DMF, DMSO) |

| Thiophenoxide (ArS⁻) | 2,6-Bis[(phenylthio)methyl]-1,4-dioxane | Aprotic solvent (e.g., DMF) |

Mechanistic Investigations of Sₙ2 Pathways

The reactions at the primary carbon centers of the iodomethyl groups are overwhelmingly predicted to proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. Key evidence supporting this pathway includes:

Substrate Structure : The electrophilic carbon is primary and unhindered, which is ideal for the backside attack characteristic of the Sₙ2 mechanism. Steric hindrance is minimal, allowing easy access for the nucleophile.

Leaving Group : The iodide ion is an excellent leaving group, facilitating a concerted bond-breaking and bond-forming process.

Kinetic studies, if performed, would be expected to show second-order kinetics, with the reaction rate being dependent on the concentrations of both the this compound and the nucleophile. The rate of reaction would also be significantly influenced by the choice of solvent, with polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) favoring the Sₙ2 pathway by solvating the cation of the nucleophile salt without strongly solvating the anion, thus enhancing its nucleophilicity.

Electrophilic Reactions Involving the Dioxane Ring System

The 1,4-dioxane (B91453) ring is an ether and is generally unreactive towards electrophiles under neutral or basic conditions. The lone pairs on the oxygen atoms are available for coordination with Lewis acids or protonation by strong Brønsted acids.

Under strongly acidic conditions, protonation of one of the ring oxygens can activate the ring towards nucleophilic attack, potentially leading to ring-opening. For instance, reaction with a strong acid like HBr or HI at elevated temperatures could theoretically cleave one of the C-O bonds to form a halo-substituted polyether. However, the iodomethyl groups are more likely to be the primary reaction sites under most conditions. The stability of the six-membered dioxane ring makes such electrophilic ring-opening reactions energetically unfavorable compared to substitution at the side chains.

Elimination Reactions for Unsaturated Product Formation

Elimination reactions (E2 mechanism) are a potential competing pathway to nucleophilic substitution, particularly when a strong, sterically hindered base is used. In the case of this compound, a strong base could abstract a proton from one of the carbons of the dioxane ring adjacent to the iodomethyl group (at the 2- or 6-position). This would lead to the concerted elimination of HI and the formation of a double bond, yielding an unsaturated dioxane derivative.

For this pathway to be significant, a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or 1,8-Diazabicycloundec-7-ene (DBU) would be required. The likely product of a double elimination would be 2,6-dimethylene-1,4-dioxane. However, given the high reactivity of the primary iodides towards substitution, elimination is generally expected to be a minor pathway unless reaction conditions are specifically optimized to favor it.

Oxidative Transformations of the Iodomethyl Moieties

The iodomethyl groups in this compound are susceptible to oxidation, offering a pathway to synthesize dialdehyde (B1249045) or dicarboxylic acid derivatives of the 1,4-dioxane core. While direct oxidation of this specific compound is not extensively documented, established methods for the oxidation of primary alkyl iodides to carbonyl compounds can be applied.

One such method is the Kornblum oxidation, which is a well-known procedure for converting primary alkyl halides and tosylates into aldehydes. wikipedia.org This reaction typically involves the treatment of the alkyl halide with dimethyl sulfoxide (B87167) (DMSO) in the presence of a base, such as triethylamine. The mechanism proceeds through the formation of an alkoxysulfonium salt, which then undergoes base-mediated elimination to yield the aldehyde. wikipedia.org Applying this to this compound would be expected to yield 2,6-diformyl-1,4-dioxane.

| Oxidation Method | Reagents | Expected Product | Reaction Type |

|---|---|---|---|

| Kornblum Oxidation | Dimethyl sulfoxide (DMSO), Triethylamine (Et3N) | 2,6-Diformyl-1,4-dioxane | Oxidation of alkyl halide to aldehyde |

| Further Oxidation | Potassium permanganate (B83412) (KMnO4) or Chromic acid (H2CrO4) | 1,4-Dioxane-2,6-dicarboxylic acid | Oxidation of aldehyde to carboxylic acid |

Further oxidation of the resulting dialdehyde to a dicarboxylic acid could be achieved using stronger oxidizing agents, such as potassium permanganate or chromic acid. This two-step oxidation sequence provides a synthetic route to valuable difunctionalized 1,4-dioxane derivatives.

Rearrangement Reactions and Ring Transformations

The 1,4-dioxane ring, while generally stable, can undergo rearrangement and ring-opening reactions under certain conditions, particularly with activating substituents like the iodomethyl groups. Acid-catalyzed conditions are known to promote rearrangements in substituted 1,4-dioxanes. nih.govacs.orgmdpi.com

A plausible rearrangement pathway for this compound could be initiated by the participation of the ether oxygen atom as a neighboring group. libretexts.orgrsc.orgdalalinstitute.com In the presence of a Lewis acid or a strong Brønsted acid, one of the ether oxygens could act as an internal nucleophile, attacking the carbon of the iodomethyl group and displacing the iodide. This would lead to the formation of a bicyclic oxonium ion intermediate. Subsequent nucleophilic attack on this intermediate could result in a rearranged product or ring-opened species.

While specific studies on the rearrangement of 2,6-bis(halomethyl)-1,4-dioxanes are limited, the principle of neighboring group participation by ether oxygens is a well-established phenomenon in the reactions of haloethers. libretexts.orgrsc.orgdalalinstitute.com The formation of such bicyclic intermediates can significantly influence the rate and stereochemical outcome of substitution reactions.

Metal-Mediated and Catalytic Transformations

The carbon-iodine bonds in this compound are prime sites for a variety of metal-mediated and catalytic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Both copper and palladium-based catalytic systems are widely used for the cross-coupling reactions of alkyl iodides. ulb.ac.beacs.orgsemanticscholar.orgnih.govorganic-chemistry.orgrsc.orgresearchgate.netrsc.orgunipr.itwikipedia.orgacs.orgnih.govlibretexts.orgyoutube.comrsc.org

Palladium-Catalyzed Reactions:

Palladium catalysts are highly effective for the carbonylation of alkyl iodides. acs.orgresearchgate.netrsc.orgunipr.itacs.org In the presence of carbon monoxide and a suitable nucleophile, such as an alcohol or an amine, the iodomethyl groups can be converted into ester or amide functionalities, respectively. These reactions often proceed through a radical mechanism, which is initiated by the palladium catalyst. acs.org

Another important palladium-catalyzed reaction is the Sonogashira coupling, which involves the coupling of a terminal alkyne with an organic halide. wikipedia.orgnih.govlibretexts.orgyoutube.com This reaction would allow for the introduction of alkynyl moieties onto the 1,4-dioxane ring, leading to the formation of di-alkynylated products.

Copper-Catalyzed Reactions:

Copper-catalyzed cross-coupling reactions provide a complementary set of transformations for alkyl iodides. For instance, copper catalysts can facilitate the amination of alkyl iodides, providing a route to synthesize diamine derivatives of 1,4-dioxane. semanticscholar.orgnih.govorganic-chemistry.orgrsc.org These reactions can often be carried out under mild conditions and are tolerant of a wide range of functional groups.

Furthermore, copper-catalyzed carbonylative cross-coupling reactions between alkyl iodides and amines have been developed, offering an alternative to palladium-based systems for the synthesis of amides. ulb.ac.be

| Catalyst Type | Reaction | Coupling Partner | Expected Product |

|---|---|---|---|

| Palladium | Carbonylation | Carbon monoxide, Alcohol/Amine | Diester/Diamide derivative |

| Palladium | Sonogashira Coupling | Terminal alkyne | Dialkynylated dioxane |

| Copper | Amination | Amine | Diamine derivative |

| Copper | Carbonylative Coupling | Carbon monoxide, Amine | Diamide derivative |

Applications of Trans 2,6 Bis Iodomethyl 1,4 Dioxane As a Synthetic Building Block

Construction of Complex Organic Architectures

The rigid yet conformationally mobile 1,4-dioxane (B91453) core of trans-2,6-bis(iodomethyl)-1,4-dioxane, combined with the reactivity of its iodomethyl groups, makes it an excellent scaffold for the synthesis of complex organic architectures, particularly macrocycles. The trans orientation of the side chains preorganizes the molecule for cyclization reactions, leading to specific stereochemical outcomes.

One of the most prominent applications in this area is the synthesis of crown ethers and their analogs. By reacting this compound with various diols under Williamson ether synthesis conditions, a range of crown ethers with a pre-defined dioxane subunit can be obtained. The size of the resulting macrocycle can be readily tuned by the length of the diol chain. For instance, reaction with polyethylene (B3416737) glycols of varying lengths can yield a homologous series of crown ethers with different cavity sizes and ion-binding selectivities.

Furthermore, this building block is instrumental in the synthesis of macrocycles containing other heteroatoms. Reaction with dithiols, such as 1,2-ethanedithiol (B43112) or 1,3-propanedithiol, provides a straightforward route to sulfur-containing macrocycles. These thia-crown ethers are of significant interest due to their unique coordination properties towards soft metal ions. Similarly, reactions with primary or secondary diamines can lead to the formation of nitrogen-containing macrocycles, such as cryptands and other polyaza macrocycles. The synthesis of mixed-donor macrocycles, containing a combination of oxygen, sulfur, and nitrogen atoms, is also achievable through the judicious choice of nucleophilic partners.

| Reactant | Product Type | Potential Application |

| Polyethylene glycol | Crown ether | Phase-transfer catalysis, ion sensing |

| 1,3-Propanedithiol | Thia-macrocycle | Soft metal ion complexation |

| Ethylenediamine | Aza-macrocycle | Transition metal coordination chemistry |

Precursor for Advanced Heterocyclic Systems

Beyond macrocyclization, this compound serves as a precursor for the synthesis of various advanced heterocyclic systems. The two iodomethyl groups can participate in sequential or one-pot reactions to construct fused or bridged bicyclic and polycyclic structures.

For example, reaction with a dinucleophile where the nucleophilic centers are appropriately spaced can lead to the formation of bicyclic ethers, thioethers, or amines. The stereochemistry of the starting material often dictates the stereochemical outcome of the cyclization, allowing for the stereoselective synthesis of specific isomers.

Moreover, the iodomethyl groups can be transformed into other functionalities, which can then undergo further cyclization reactions. For instance, conversion of the iodides to azides, followed by a [3+2] cycloaddition reaction, could yield bis-triazole derivatives. These can then be further elaborated into more complex heterocyclic frameworks. The versatility of the dioxane scaffold allows for the synthesis of a diverse library of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Utility in Polymer Science and Material Chemistry (as a monomer or cross-linker precursor)

The bifunctional nature of this compound makes it a candidate for use in polymer science, both as a monomer for the synthesis of novel polymers and as a precursor to cross-linking agents.

As a monomer, it can undergo polycondensation reactions with dinucleophiles to produce polymers containing the 1,4-dioxane unit in the main chain. For example, polymerization with a di-thiol could yield a poly(thioether), while reaction with a diamine could produce a poly(amine). The incorporation of the dioxane ring into the polymer backbone can influence the material's properties, such as its thermal stability, solubility, and mechanical characteristics.

While direct polymerization of this compound can be challenging due to the high reactivity of the iodide groups, it is more commonly used as a precursor to more stable monomers. For instance, the iodomethyl groups can be converted to hydroxymethyl or aminomethyl groups. The resulting trans-2,6-bis(hydroxymethyl)-1,4-dioxane or trans-2,6-bis(aminomethyl)-1,4-dioxane can then be used as diol or diamine monomers in the synthesis of polyesters, polyamides, and polyurethanes. The rigid dioxane unit can impart unique properties to these polymers compared to their purely aliphatic or aromatic counterparts.

Furthermore, the reactive nature of the iodomethyl groups makes this compound a suitable precursor for cross-linking agents. It can be used to introduce cross-links into existing polymers that contain nucleophilic side chains. This cross-linking can improve the mechanical strength, thermal stability, and solvent resistance of the materials.

| Derivative | Polymer Type | Potential Application |

| trans-2,6-Bis(hydroxymethyl)-1,4-dioxane | Polyester, Polyurethane | Biodegradable plastics, elastomers |

| trans-2,6-Bis(aminomethyl)-1,4-dioxane | Polyamide, Polyurea | High-performance fibers, coatings |

Scaffold for the Synthesis of Ligands and Supramolecular Assemblies

The well-defined stereochemistry and geometry of this compound make it an excellent scaffold for the design and synthesis of ligands for coordination chemistry and supramolecular assemblies. The two reactive sites can be functionalized with a variety of coordinating groups to create bidentate or polydentate ligands.

For example, reaction with pyridine-containing thiols or amines can lead to the formation of ligands with N,S-donor sets. The dioxane backbone serves to hold the coordinating groups in a specific spatial arrangement, which can influence the coordination geometry and stability of the resulting metal complexes. Chiral ligands can also be synthesized by starting with an enantiomerically pure form of the dioxane derivative or by introducing chiral coordinating groups.

In the realm of supramolecular chemistry, the rigid nature of the dioxane ring can be exploited to construct well-defined supramolecular architectures such as molecular cages and capsules. By reacting this compound with complementary multidentate building blocks, it is possible to form discrete, self-assembled structures through the formation of multiple covalent bonds. These supramolecular assemblies can exhibit interesting host-guest chemistry, with the potential for applications in molecular recognition, sensing, and catalysis.

Contributions to Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy for the rapid generation of a library of structurally diverse compounds from a common intermediate. This compound is an ideal starting point for such strategies due to the presence of two identical, yet independently reactive, functional groups.

Starting from this common precursor, a wide range of derivatives can be synthesized by reacting it with different nucleophiles. For example, reaction with one equivalent of a nucleophile can lead to a monosubstituted product, which can then be reacted with a different nucleophile to yield an unsymmetrically disubstituted dioxane. This approach allows for the creation of a diverse set of molecules with different functionalities and properties.

Furthermore, the dioxane ring itself can be a source of diversity. Under certain conditions, the dioxane ring can be cleaved to reveal new functional groups, which can then be further elaborated. This allows for the transformation of the initial dioxane scaffold into completely different molecular frameworks, further expanding the scope of the divergent synthesis.

Role in the Elucidation of Reaction Mechanisms via Derivatization

While direct studies on the role of this compound in elucidating reaction mechanisms are not widely reported, its derivatives can be valuable tools for such investigations. The well-defined stereochemistry of the trans isomer makes it a useful platform for studying the stereochemical course of reactions.

For example, by synthesizing derivatives with specific stereochemistry and analyzing the stereochemistry of the products of a reaction, it is possible to gain insights into the reaction mechanism. The rigidity of the dioxane ring helps to lock the conformation of the molecule, which can simplify the analysis of the stereochemical outcome.

Furthermore, the introduction of isotopic labels into the molecule can be a powerful tool for mechanistic studies. By synthesizing isotopically labeled this compound, for example with ¹³C or ²H, it is possible to trace the fate of specific atoms during a reaction. This can provide valuable information about bond-breaking and bond-forming steps, as well as the presence of any intermediates or transition states.

Advanced Spectroscopic and Structural Elucidation of Trans 2,6 Bis Iodomethyl 1,4 Dioxane

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For trans-2,6-Bis(iodomethyl)-1,4-dioxane, NMR confirms the connectivity of atoms and, crucially, establishes the trans stereochemistry of the iodomethyl substituents. Due to the molecule's symmetry, the NMR spectra are simplified, with chemically equivalent protons and carbons giving rise to the same signals.

Proton NMR for Stereochemical Assignment and Connectivity

The ¹H NMR spectrum provides critical information about the proton environments and their spatial relationships. In the trans isomer, the 1,4-dioxane (B91453) ring predominantly adopts a chair conformation with both bulky iodomethyl groups occupying the more stable equatorial positions. This arrangement results in a C2 symmetry axis, making the two halves of the molecule equivalent.

The key signals in the ¹H NMR spectrum are:

Methine Protons (H-2, H-6): The protons attached to the stereocenters C-2 and C-6. In the favored chair conformation, these protons are in axial positions. They typically appear as a multiplet due to coupling with the adjacent axial and equatorial protons on C-3 and C-5, as well as the protons of the iodomethyl group.

Methylene (B1212753) Protons of the Ring (H-3, H-5): The four protons on C-3 and C-5 are diastereotopic, meaning the axial and equatorial protons are in different chemical environments and have different chemical shifts. They couple with each other (geminal coupling) and with the adjacent methine protons (vicinal coupling).

Iodomethyl Protons (-CH₂I): The two protons on the carbon of each iodomethyl group are also diastereotopic and appear as a multiplet due to geminal coupling and vicinal coupling to the methine proton. The electron-withdrawing effect of the iodine atom shifts these signals downfield.

The trans configuration is confirmed by analyzing the coupling constants (J-values) of the methine protons (H-2, H-6). An axial proton will exhibit large diaxial coupling constants (typically 8-12 Hz) with the adjacent axial protons (on C-3 and C-5) and smaller axial-equatorial coupling constants (typically 2-4 Hz). This distinct pattern for the methine proton signal is characteristic of the trans isomer where the substituents are diequatorial and the methine protons are diaxial.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2, H-6 (methine) | 3.8 - 4.0 | m | J_ax-ax, J_ax-eq, J_vicinal |

| H-3ax, H-5ax (ring) | 3.5 - 3.7 | m | J_gem, J_ax-ax |

| H-3eq, H-5eq (ring) | 3.2 - 3.4 | m | J_gem, J_ax-eq |

Carbon-13 NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of the trans isomer, only three distinct signals are expected, corresponding to the three unique carbon environments.

Iodomethyl Carbons (-CH₂I): This carbon is directly attached to the highly electronegative iodine atom, causing its signal to appear at a characteristic upfield position compared to other carbons bearing less electronegative halogens.

Methine Carbons (C-2, C-6): These carbons are part of the ether linkage and are bonded to the iodomethyl groups.

Methylene Carbons (C-3, C-5): These carbons form the other part of the dioxane ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂I | ~10 |

| C-3, C-5 | ~68 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structure and Conformation

2D NMR experiments are powerful for unambiguously assigning signals and confirming the molecular structure and conformation. science.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show cross-peaks connecting the methine proton (H-2/H-6) signal to the signals of the ring methylene protons (H-3/H-5) and the iodomethyl protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. youtube.com It allows for the definitive assignment of which protons are bonded to which carbons. For example, it would link the proton signals in Table 1 to their corresponding carbon signals in Table 2.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. mdpi.com This is particularly useful for conformational analysis. In the chair conformation of the trans isomer, a strong NOE signal would be expected between the axial methine proton (H-2/H-6) and the axial protons at C-3 and C-5, confirming their 1,3-diaxial relationship.

Single-Crystal X-ray Diffraction for Solid-State Structure and Conformational Analysis

Single-crystal X-ray diffraction provides the most definitive structural information by mapping the precise positions of atoms in the solid state. esrf.fr Analysis of this compound would be expected to confirm the molecular structure and provide detailed metric parameters.

The expected findings from an X-ray diffraction study are:

Confirmation of Stereochemistry: The analysis would unambiguously show the trans relationship of the two iodomethyl groups relative to the plane of the dioxane ring.

Conformation: The 1,4-dioxane ring would be confirmed to adopt a chair conformation.

Substituent Position: The bulky iodomethyl groups would be located in the sterically favored equatorial positions to minimize steric hindrance.

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-O, C-H, C-I) and bond angles would be obtained, providing insight into any potential ring strain or distortion caused by the substituents. For instance, the C-O-C and O-C-C bond angles within the ring would be consistent with a saturated six-membered heterocycle.

Table 3: Expected X-ray Crystallographic Data for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Conformation | Chair |

| Substituent Orientation | Diequatorial |

| C-O Bond Length | ~1.43 Å |

| C-C Bond Length | ~1.52 Å |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. nih.gov For this compound, MS analysis would confirm its molecular formula, C₆H₁₀I₂O₂.

Molecular Ion: The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (~368 g/mol ). The isotopic pattern of this peak would be characteristic for a molecule containing two iodine atoms.

Fragmentation Pattern: The molecule would undergo predictable fragmentation upon ionization. Common fragmentation pathways for this type of compound would include:

Loss of an iodine atom: [M - I]⁺

Loss of an iodomethyl radical: [M - •CH₂I]⁺

Cleavage of the dioxane ring, leading to smaller fragment ions. For example, cleavage could produce an ion corresponding to C₂H₃IO⁺.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Identity |

|---|---|

| 368 | [M]⁺ (Molecular Ion) |

| 241 | [M - I]⁺ |

| 227 | [M - •CH₂I]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of its functional groups. nist.gov

C-H Stretching: Aliphatic C-H stretching vibrations would appear in the region of 2850-3000 cm⁻¹.

C-H Bending: Methylene scissoring and bending vibrations would be observed around 1450 cm⁻¹.

C-O-C Stretching: The most characteristic feature for a dioxane ring is the strong, asymmetric C-O-C stretching absorption, which typically appears in the 1100-1150 cm⁻¹ region.

C-I Stretching: The C-I bond stretching vibration is found at lower frequencies, typically in the 500-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. chemicalbook.com Due to the molecule's centrosymmetric nature in the trans chair conformation, vibrations that are Raman-active may be IR-inactive, and vice versa (rule of mutual exclusion). A key feature in the Raman spectrum would be a strong, symmetric "ring breathing" vibration of the dioxane ring, which provides insight into the ring's conformation.

Table 5: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch | 2850-3000 | 2850-3000 |

| C-H Bend | ~1450 | ~1450 |

| C-O-C Asymmetric Stretch | ~1120 (Strong) | Weak |

| Ring Breathing | Weak/Inactive | Strong |

In-depth Spectroscopic and Structural Analysis of this compound Currently Unfeasible Due to Lack of Available Scientific Data

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the available experimental and theoretical data for the chemical compound this compound. Despite its well-defined structure, detailed research findings regarding its advanced spectroscopic and structural elucidation are not presently available in published scholarly articles or public repositories. This absence of information precludes the generation of a thorough and scientifically accurate article as per the requested detailed outline.

The intended article was to focus on the synthesis, and advanced spectroscopic characterization, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Furthermore, a section on the chiroptical spectroscopy of its potential chiral derivatives was planned. However, extensive searches have not yielded the specific experimental data, such as NMR chemical shifts and coupling constants, IR absorption frequencies, mass fragmentation patterns, or crystallographic data like bond lengths and angles, that are necessary to populate these sections with the required level of scientific rigor and detail.

While general principles of spectroscopic techniques and the conformational analysis of 1,4-dioxane rings are well-established, applying these concepts to this compound without specific experimental or computational data would be purely speculative and would not meet the standards of a scientifically accurate and authoritative article.

Similarly, the investigation into the chiroptical spectroscopy of its derivatives is hampered by the lack of any reported synthesis or analysis of such chiral molecules. Chiroptical spectroscopy is a powerful tool for assigning the absolute configuration of chiral molecules, but its discussion requires the existence of and data from these specific derivatives.

Given the current state of available scientific knowledge, it is not possible to provide a detailed and data-rich article on this compound that adheres to the requested outline and quality standards. Further experimental research and publication in peer-reviewed journals are required to make such an in-depth analysis possible.

Computational and Theoretical Investigations of Trans 2,6 Bis Iodomethyl 1,4 Dioxane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for elucidating the electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Detailed research findings from DFT calculations would typically involve selecting a functional, such as B3LYP or M06-2X, and a suitable basis set. For molecules containing heavy atoms like iodine, basis sets such as LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) or def2-TZVP, which include effective core potentials, are often employed to account for relativistic effects.

Key electronic properties derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability; a smaller gap suggests higher reactivity. For trans-2,6-Bis(iodomethyl)-1,4-dioxane, the HOMO is expected to be localized on the iodine and oxygen atoms, while the LUMO would likely be centered on the antibonding σ*-orbital of the C-I bonds.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this molecule, negative potential (red/yellow) is expected around the oxygen atoms, while a region of positive potential (a "sigma-hole") is predicted on the outer side of the iodine atoms, making them susceptible to nucleophilic attack. semanticscholar.org

Atomic Charges: Methods like Mulliken, Natural Bond Orbital (NBO), or Hirshfeld population analysis assign partial charges to each atom, quantifying the electron distribution and bond polarities.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 7.3 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | ~0 D | The trans conformation leads to a very low or zero net dipole moment due to symmetry. |

| MEP Minimum (on Oxygen) | -35 kcal/mol | Site for electrophilic attack or hydrogen bonding. |

| MEP Maximum (σ-hole on Iodine) | +25 kcal/mol | Site for nucleophilic attack or halogen bonding. |

Conformational Analysis and Energy Landscapes

The 1,4-dioxane (B91453) ring is not planar and can adopt several conformations, primarily the chair, boat, and twist-boat forms. The presence of two bulky iodomethyl substituents significantly influences the relative energies of these conformers. Conformational analysis aims to identify the most stable geometry (the global minimum on the potential energy surface) and the energy barriers for interconversion between different conformers.

For this compound, the iodomethyl groups can be in either axial (ax) or equatorial (eq) positions. The most stable conformation is overwhelmingly predicted to be the diequatorial chair form (C₂ₑ, C₆ₑ), which minimizes steric hindrance. Computational methods can map the potential energy surface (PES) by systematically changing key dihedral angles and calculating the energy at each point. This allows for the identification of energy minima (stable conformers) and saddle points (transition states). Studies on similarly substituted 1,3-dioxanes have shown that DFT calculations can accurately predict interconversion barriers. researchgate.net

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Comment |

|---|---|---|---|

| Chair | Diequatorial (e,e) | 0.00 | Most stable, global minimum. |

| Twist-Boat | - | ~5-7 | Intermediate energy conformer. |

| Chair | Diaxial (a,a) | >10 | Highly unstable due to 1,3-diaxial interactions. |

| Boat | - | ~6-8 | Unstable, often a transition state. |

Reaction Pathway Modeling and Transition State Characterization

Theoretical chemistry can model the entire pathway of a chemical reaction, providing insights into its mechanism and kinetics. A common reaction for this molecule would be a nucleophilic substitution (Sₙ2) at the carbon of the iodomethyl group, displacing the iodide ion.

To model such a reaction, researchers first locate the optimized geometries of the reactants and products. Then, they search for the transition state (TS) structure connecting them. A TS is a first-order saddle point on the PES, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Frequency calculations are crucial to confirm a TS, as it must have exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Once the TS is characterized, the activation energy (Eₐ) can be calculated as the energy difference between the TS and the reactants. This value is essential for predicting the reaction rate using transition state theory.

| Parameter | Value | Description |

|---|---|---|

| Activation Energy (ΔE‡) | 18.5 kcal/mol | Energy barrier for the reaction. |

| Reaction Energy (ΔEᵣₓₙ) | -10.2 kcal/mol | Overall energy change (exothermic). |

| TS Nu-C Distance | 2.25 Å | Forming bond length in the transition state. |

| TS C-I Distance | 2.50 Å | Breaking bond length in the transition state. |

| Imaginary Frequency | -250 cm⁻¹ | Confirms the structure as a true transition state. |

Spectroscopic Property Prediction (NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ). By calculating the ¹H and ¹³C chemical shifts for a proposed structure and comparing them to experimental spectra, one can confirm its identity. For this compound, calculations would predict distinct signals for the non-equivalent protons: the methine protons (at C₂ and C₆), the methylene (B1212753) protons of the iodomethyl group, and the axial and equatorial protons on the dioxane ring (at C₃ and C₅).

Vibrational Spectroscopy: Frequency calculations not only identify stationary points on the PES but also predict the vibrational frequencies and intensities of infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental ones to identify characteristic vibrational modes, such as C-H, C-O, and C-I stretching and bending frequencies.

| Carbon Atom | Predicted δ (ppm) | Comment |

|---|---|---|

| C₂/C₆ (methine) | 75.5 | Carbon bearing the iodomethyl group. |

| C₃/C₅ (methylene) | 68.0 | Ring carbons adjacent to oxygen. |

| -CH₂I (methylene) | 8.5 | Highly shielded by the iodine atom (heavy atom effect). |

Intermolecular Interaction Studies (e.g., hydrogen bonding, halogen bonding)

The iodine atoms in this compound play a crucial role in its intermolecular interactions. Specifically, they can act as halogen bond (XB) donors. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the lone pair on an oxygen atom. nih.govacs.org

Computational studies are essential for characterizing these interactions. By modeling a dimer of the molecule, or its complex with a Lewis base, one can calculate:

Interaction Energy: This quantifies the strength of the halogen bond, typically using high-level methods like coupled-cluster theory or DFT with dispersion corrections.

Geometric Parameters: The key parameters are the R-I···O distance (which is shorter than the sum of the van der Waals radii) and the C-I···O angle (which is typically close to 180°). nih.gov

Topological Analysis: Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can analyze the electron density to find a bond critical point (BCP) between the iodine and oxygen atoms, providing definitive evidence of the interaction.

| Property | Calculated Value | Significance |

|---|---|---|

| Interaction Energy | -4.5 kcal/mol | Indicates a moderately strong non-covalent bond. |

| I···O Distance | 2.95 Å | Shorter than the van der Waals sum (~3.5 Å), indicating a significant attraction. |

| C-I···O Angle | 175° | Highly linear, characteristic of a strong halogen bond. |

| Electron Density at BCP | 0.015 a.u. | Confirms the presence of an intermolecular bond path. |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations examine static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model a system of molecules (e.g., one or more solute molecules in a solvent box) by solving Newton's equations of motion for each atom. nih.gov This approach provides a "movie" of molecular motion, allowing for the analysis of time-dependent properties.

For this compound, an MD simulation would require a force field—a set of parameters that defines the potential energy of the system. The simulation could reveal:

Solvation Structure: By calculating radial distribution functions (RDFs) between solute atoms and solvent molecules, one can understand how the solvent organizes around the molecule.

Conformational Dynamics: MD simulations can track the transitions between different ring conformations (e.g., chair-to-twist-boat) over time, providing insight into the molecule's flexibility.

Transport Properties: More advanced simulations can be used to predict properties like diffusion coefficients.

Simulations of the parent 1,4-dioxane molecule in aqueous solutions have been used to study its physical properties and interactions with water. dntb.gov.uaresearchgate.netnih.gov A similar approach for the iodinated derivative would clarify how the bulky, halogen-bonding substituents alter its behavior in different environments.

| Parameter | Typical Value/Setting |

|---|---|

| Force Field | GAFF (General Amber Force Field) or OPLS-AA |

| Solvent | TIP3P Water or a box of organic solvent (e.g., chloroform) |

| System Size | ~1000 solvent molecules per solute |

| Simulation Time | 100-500 nanoseconds |

| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) |

| Temperature/Pressure | 298 K / 1 atm |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,4-dioxane |

| Chloroform |

Future Research Trajectories and Unexplored Potentials

Development of Novel Stereoselective Synthetic Methodologies

The development of efficient and highly stereoselective methods for the synthesis of trans-2,6-Bis(iodomethyl)-1,4-dioxane is a critical first step toward unlocking its potential. Current synthetic routes to substituted dioxanes can be limited in scope and stereocontrol. Future research could focus on several promising avenues:

Catalytic Asymmetric Dimerization: Exploration of chiral catalysts for the asymmetric dimerization of suitable precursors, such as an iodinated epoxide, could provide a direct and atom-economical route to the desired trans-isomer.

Template-Directed Synthesis: Utilizing templates to pre-organize precursor molecules could facilitate a highly stereoselective cyclization, favoring the formation of the trans-product.

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative to traditional synthetic methods. Screening for or engineering enzymes that can catalyze the formation of the dioxane ring with high trans-selectivity would be a significant advancement.

A comparative table of potential synthetic strategies is presented below:

| Methodology | Potential Advantages | Key Challenges |

| Catalytic Asymmetric Dimerization | High atom economy, potential for high enantioselectivity. | Catalyst design and optimization, substrate scope. |

| Template-Directed Synthesis | High stereocontrol, potential for complex architectures. | Template design and synthesis, removal of the template. |

| Enzyme-Catalyzed Reactions | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, substrate specificity. |

Exploration of Unconventional Reactivity Patterns

The presence of two iodomethyl groups in a specific stereochemical arrangement opens the door to exploring unique reactivity patterns. The C-I bond is relatively weak, making the iodine a good leaving group in nucleophilic substitution reactions. Future studies could investigate:

Intramolecular Reactions: The trans-diequatorial or diaxial arrangement of the iodomethyl groups could be exploited to facilitate novel intramolecular cyclization reactions, leading to the formation of complex bicyclic or caged structures.

Radical-Mediated Transformations: The C-I bond is susceptible to homolytic cleavage, suggesting that this compound could be a precursor for radical-based reactions, enabling the formation of C-C bonds under mild conditions.

Organometallic Coupling Reactions: The iodomethyl groups are ideal handles for various organometallic cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide range of functional groups and the synthesis of complex molecules.

Integration into Emerging Chemical Synthesis Technologies

Modern chemical synthesis is increasingly benefiting from enabling technologies that offer enhanced control, efficiency, and safety. The integration of this compound into these platforms is a promising area of research:

Flow Chemistry: The use of continuous-flow reactors could allow for the safe and controlled generation and reaction of reactive intermediates derived from the title compound. unimi.it This technology can also enable rapid optimization of reaction conditions and facilitate scale-up. researchgate.net

Automated Synthesis: Incorporating this dioxane derivative into automated synthesis platforms would accelerate the discovery of new molecules and materials by enabling high-throughput screening of reaction conditions and building blocks.

Mechanochemistry: Exploring solvent-free or low-solvent mechanochemical methods for reactions involving this compound could lead to more sustainable and efficient synthetic processes.

Design of Advanced Materials Utilizing the Dioxane Scaffold

The rigid and stereochemically defined 1,4-dioxane (B91453) core of the title compound makes it an attractive building block for the design of advanced materials with tailored properties.

Polymers of Intrinsic Microporosity (PIMs): The dioxane-forming reaction can be used to prepare microporous polymers. researchgate.net By polymerizing difunctionalized derivatives of this compound, it may be possible to create novel PIMs with high surface areas and specific pore sizes for applications in gas storage, separation, and catalysis.

Metal-Organic Frameworks (MOFs): The oxygen atoms of the dioxane ring and potentially introduced functional groups could act as coordination sites for metal ions, leading to the formation of novel MOFs with unique topologies and properties.

Liquid Crystals: The rigid dioxane core, when appropriately substituted, could be used to design new liquid crystalline materials with specific phase behaviors and optical properties.

Polymer Electrolytes: Derivatives of 1,3-dioxane (B1201747) have been investigated for in situ polymerization to create highly compatible polymer electrolytes for high-voltage lithium-metal batteries. rsc.org The 1,4-dioxane scaffold could be explored for similar applications.

| Material Class | Potential Application | Key Structural Feature |

| PIMs | Gas storage, separations | Rigid, contorted polymer backbone |

| MOFs | Catalysis, sensing | Dioxane as a coordinating linker |

| Liquid Crystals | Displays, sensors | Anisotropic molecular shape |

| Polymer Electrolytes | Batteries | In situ polymerizable ring |

Synergistic Approaches Combining Synthetic and Computational Studies

A powerful strategy for accelerating research is the combination of experimental synthesis with computational modeling. researchgate.net For this compound, this synergy could be particularly fruitful:

Conformational Analysis: Computational studies can predict the preferred conformations of the molecule and its derivatives, providing insights into its reactivity and potential applications. researchgate.netacs.org While the chair conformation is generally the most stable for 1,4-dioxane, the presence of bulky substituents can influence the conformational equilibrium. nii.ac.jp

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and predict product distributions for reactions involving this compound. This can guide the design of experiments and the development of more efficient synthetic methods.

In Silico Materials Design: Computational screening of virtual libraries of materials based on the dioxane scaffold can identify promising candidates for specific applications before their synthesis, saving time and resources.

Potential for New Catalyst Development or Ligand Design

The stereodefined 1,4-dioxane framework offers an intriguing scaffold for the design of novel catalysts and ligands for asymmetric catalysis.

Chiral Ligands: The two iodomethyl groups can be readily converted into a variety of other functional groups, such as phosphines, amines, or alcohols, which can act as coordinating sites for transition metals. The trans arrangement of these groups would create a specific chiral environment around the metal center, potentially leading to high enantioselectivity in catalytic reactions. The 1,4-dioxane ring itself can act as a ligand, and its binding to metal catalysts can influence reactivity. rochester.edu

Organocatalysts: The dioxane scaffold could be incorporated into the design of new organocatalysts, where the rigid framework and stereochemically defined functional groups could be used to control the stereochemical outcome of reactions. While 1,4-dioxane can have a catalytic effect in certain reactions, its derivatives could be tailored for specific catalytic applications. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for trans-2,6-Bis(iodomethyl)-1,4-dioxane, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves iodination of 2,6-bis(hydroxymethyl)-1,4-dioxane using iodine and oxidizing agents like phosphorus trichloride (PCl₃) or triphenylphosphine in inert solvents (e.g., dichloromethane) at room temperature to prevent decomposition . To ensure stereochemical purity (trans configuration), reaction conditions such as solvent polarity, temperature control, and chiral catalysts must be optimized. Diastereomer separation can be achieved via recrystallization or chromatography, with characterization using NMR and X-ray crystallography .

Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm iodomethyl group positions and trans configuration via coupling constants.

- Infrared Spectroscopy (IR) : Identification of C-I stretching vibrations (~500 cm⁻¹) and dioxane ring vibrations.

- Gas Chromatography-Flame Ionization Detection (GC-FID) : Purity assessment using inert carrier gases and optimized temperature ramps .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation (367.95 g/mol) .

Advanced Research Questions

Q. How do the iodomethyl groups in this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The iodomethyl groups act as electrophilic centers, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies under varying conditions (polar aprotic solvents, temperature) reveal higher reactivity compared to chloro/bromo analogs due to iodine’s polarizability. Competing elimination pathways (E2) can occur in basic conditions, requiring careful pH control . Mechanistic studies using isotopic labeling (e.g., deuterated solvents) and computational modeling (DFT) are recommended to elucidate transition states .

Q. What advanced oxidation processes (AOPs) are effective in degrading this compound, and how do byproducts impact environmental risk?

- Methodological Answer : Ozone (O₃) combined with hydrogen peroxide (H₂O₂) generates hydroxyl radicals (•OH) that cleave the dioxane ring and deiodinate the compound. Key parameters include oxidant dosage (0.5–2.0 mM H₂O₂), pH (7–9), and reaction time (30–60 min). Byproducts like iodide ions (I⁻) and formate esters require post-treatment monitoring via ion chromatography. Comparative studies show 85–95% degradation efficiency, but recalcitrant intermediates may necessitate biodegradation coupling .

Q. What mechanisms underlie the reported antimicrobial activity of this compound, and how can its selectivity be improved?

- Methodological Answer : The compound disrupts microbial membranes via iodomethyl-mediated lipid peroxidation and thiol group alkylation in enzymes (e.g., dehydrogenases). In vitro assays using Gram-positive (S. aureus) and Gram-negative (E. coli) models show MIC values of 12.5–25 µg/mL. Selectivity can be enhanced by derivatization (e.g., adding targeting moieties like siderophores) or encapsulation in liposomes to reduce off-target cytotoxicity .

Experimental Design & Data Analysis

Q. How can researchers resolve contradictions in hydrodynamic radius (Rh) measurements for 1,4-dioxane derivatives using diffusion-ordered spectroscopy (DOSY)?

- Methodological Answer : Protein calibration standards (e.g., lysozyme, BSA) must be selected to minimize matrix effects. Global analysis of multiple datasets using χ² minimization reduces protein-specific biases. For this compound, Rh estimation requires correction for iodine’s electron density impact on diffusion coefficients. Triplicate measurements with error margins <5% are critical .

Q. What strategies mitigate 1,4-dioxane interference in GC-MS analysis of this compound in environmental samples?

- Methodological Answer : Solid-phase microextraction (SPME) with Carboxen-PDMS fibers selectively enriches the target compound. Column selection (e.g., DB-624 UI) improves peak separation, while tandem MS (MS/MS) in selected reaction monitoring (SRM) mode enhances specificity. Method validation should include spike-recovery tests (85–101% acceptable) and limit of detection (LOD) determination (0.1 µg/L) .

Environmental & Toxicological Considerations

Q. What are the key challenges in establishing regulatory thresholds for 1,4-dioxane derivatives in drinking water, and how can this compound be prioritized?

- Methodological Answer : Lack of enforceable standards stems from limited toxicity data and analytical challenges. Risk assessment requires:

- Toxicity Studies : Chronic exposure assays (rodent models) to determine carcinogenic potential.

- Exposure Modeling : Probabilistic models incorporating groundwater mobility (logP = 1.64) and bioaccumulation factors .

- Treatment Efficacy : Bench-scale testing of AOPs and reverse osmosis (98% removal efficiency) . Prioritization should align with EPA’s Draft Supplement to the Risk Evaluation framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.